molecular formula C8H7ClN4O2S B12913322 2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 570416-18-1

2-Chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide

Cat. No.: B12913322
CAS No.: 570416-18-1
M. Wt: 258.69 g/mol
InChI Key: BHGNVOUNEJFADC-UHFFFAOYSA-N
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Description

2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. The presence of the sulfonamide group in the structure enhances its solubility and bioavailability, making it a promising candidate for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
  • 3-Methyl-6-(thiophen-2-yl)pyridazine

Uniqueness

2-Chloro-6-vinylimidazo[1,2-b]pyridazine-3-sulfonamide is unique due to its combination of a vinyl group and a sulfonamide group, which enhances its biological activity and solubility. This makes it a more potent and versatile compound compared to its analogs.

Properties

CAS No.

570416-18-1

Molecular Formula

C8H7ClN4O2S

Molecular Weight

258.69 g/mol

IUPAC Name

2-chloro-6-ethenylimidazo[1,2-b]pyridazine-3-sulfonamide

InChI

InChI=1S/C8H7ClN4O2S/c1-2-5-3-4-6-11-7(9)8(13(6)12-5)16(10,14)15/h2-4H,1H2,(H2,10,14,15)

InChI Key

BHGNVOUNEJFADC-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN2C(=NC(=C2S(=O)(=O)N)Cl)C=C1

Origin of Product

United States

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